molecular formula C8H9BrN2O2 B8636905 Ethyl 5-(bromomethyl)pyrazine-2-carboxylate

Ethyl 5-(bromomethyl)pyrazine-2-carboxylate

Cat. No.: B8636905
M. Wt: 245.07 g/mol
InChI Key: VYKPZQWIAGNOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(bromomethyl)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 5-(bromomethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5-10-6(3-9)4-11-7/h4-5H,2-3H2,1H3

InChI Key

VYKPZQWIAGNOKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 5-methyl-2-pyrazinecarboxylate (10.0 g, 60.18 mmol), benzoyl peroxide (1.46 g, 6.02 mmol) and N-bromo succinimide (11.78 g, 66.19 mmol) in 80 mL CCl4 was heated to reflux while a 75 W tungsten lamp was shining on the reaction mixture. After 4 h the reaction mixture was cooled and the precipitate filtered off. The red filtrate was concentrated and the residue redissolved in EtOAc and washed with sat'd NaHCO3, 5% Na2S2O3, brine and the organics dried (Na2SO4), filtered and concentrated. Chromatography on silica gel using 1:1 Hexanes:EtOAc eluted the product. After concentration the title compound (6.64 g, 27.08 mmol, 45% yield) was isolated as a yellow oil: 1H NMR (CDCl3, 400 MHz) δ 9.22 (s, 1H), 8.80 (s, 1H), 4.58 (s, 2H), 4.49 (dd, J=14.3, 7.1 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H).
Quantity
10 g
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reactant
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1.46 g
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reactant
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11.78 g
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reactant
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Quantity
80 mL
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solvent
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0 (± 1) mol
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catalyst
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Yield
45%

Synthesis routes and methods II

Procedure details

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